molecular formula C17H16N2O2 B14937885 (5,6-dimethyl-1H-benzimidazol-1-yl)(4-methoxyphenyl)methanone

(5,6-dimethyl-1H-benzimidazol-1-yl)(4-methoxyphenyl)methanone

Cat. No.: B14937885
M. Wt: 280.32 g/mol
InChI Key: SPVOYSDQARUZMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)(4-METHOXYPHENYL)METHANONE is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . This particular compound features a benzimidazole ring substituted with dimethyl and methoxyphenyl groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)(4-METHOXYPHENYL)METHANONE typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The resulting intermediate is then further reacted with 4-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)(4-METHOXYPHENYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding benzimidazole oxides.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)(4-METHOXYPHENYL)METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)(4-METHOXYPHENYL)METHANONE involves its interaction with specific molecular targets. Benzimidazoles are known to bind to tubulin, a key component of the cytoskeleton, thereby inhibiting cell division and leading to cell death. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and parasitic organisms .

Comparison with Similar Compounds

Similar Compounds

  • (5,6-DIMETHYL-1H-BENZIMIDAZOL-2-YL)(4-METHOXYPHENYL)METHANONE
  • (5,6-DIMETHYL-1H-BENZIMIDAZOL-2-YL)(4-HYDROXYPHENYL)METHANONE
  • (5,6-DIMETHYL-1H-BENZIMIDAZOL-2-YL)(4-CHLOROPHENYL)METHANONE

Uniqueness

(5,6-DIMETHYL-1H-1,3-BENZIMIDAZOL-1-YL)(4-METHOXYPHENYL)METHANONE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives. The presence of both dimethyl and methoxyphenyl groups can influence its reactivity, solubility, and interaction with biological targets .

Properties

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

(5,6-dimethylbenzimidazol-1-yl)-(4-methoxyphenyl)methanone

InChI

InChI=1S/C17H16N2O2/c1-11-8-15-16(9-12(11)2)19(10-18-15)17(20)13-4-6-14(21-3)7-5-13/h4-10H,1-3H3

InChI Key

SPVOYSDQARUZMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.